6-bromo-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-methylphenyl)quinazolin-4(3H)-one
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Overview
Description
The compound , 6-bromo-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-methylphenyl)quinazolin-4(3H)-one, is a derivative of the quinazolinone family. Quinazolinones are heterocyclic compounds that have been extensively studied due to their diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, antiviral, and anticancer properties .
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the condensation of anthranilic acid derivatives with various synthons. For instance, 6-bromo-2,3-disubstituted 4(3H)-quinazolinones have been synthesized by condensation of 6-bromo-2-substituted-benzoxazin-4-one with different reagents such as trimethoprim, pyrimethamine, and lamotrigine . Other methods include reacting bromoanthranilic acid with benzoyl chloride and substituted amino synthons . The structures of these compounds are confirmed using spectroscopic methods such as IR, 1H NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a 6-bromo substituent and various other functional groups attached to the quinazolinone core. These modifications significantly influence the biological activity of the compounds. The molecular docking studies are often performed to understand the interaction of these compounds with biological targets, such as EGFR tyrosine kinase in the case of anticancer agents .
Chemical Reactions Analysis
Quinazolinone derivatives undergo various chemical reactions, including further condensation with aldehydes to form chalcone derivatives, reactions with bromine and thiourea to form aminothiazole derivatives, and cyclization reactions to afford different cyclized products . These reactions expand the chemical diversity of the quinazolinone core and allow for the synthesis of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their substituents. Computational tools such as PASS, Molinspiration, Osiris, and Swiss ADME are used to predict properties like drug-likeness, bioactivity scores, toxicity, and potential molecular targets . These predictions are essential for understanding the pharmacokinetic and pharmacodynamic profiles of the compounds and for guiding further modifications to enhance their biological efficacy.
Case Studies
Several studies have demonstrated the biological activities of quinazolinone derivatives. For example, some derivatives have shown significant antibacterial and antifungal activity against various strains, as well as anti-inflammatory activity in the carrageenan-induced paw oedema test in rats . Others have exhibited potent antiviral activity against vaccinia virus and have been suggested to possess activity against Pox viruses . Additionally, certain quinazolinone derivatives have been screened for analgesic and anti-inflammatory activities, with some showing comparable activity to standard drugs like indomethacin .
properties
IUPAC Name |
6-bromo-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-(2-methylphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrClF3N3O/c1-12-4-2-3-5-15(12)20-29-18-7-6-14(23)9-16(18)21(31)30(20)11-19-17(24)8-13(10-28-19)22(25,26)27/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLUYFNVWJBXFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=O)N2CC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-methylphenyl)quinazolin-4(3H)-one |
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